molecular formula C9H18N2O2 B1479124 2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one CAS No. 2090878-72-9

2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one

Cat. No.: B1479124
CAS No.: 2090878-72-9
M. Wt: 186.25 g/mol
InChI Key: WVCRAYOLEBGZMM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring would be a hydroxymethyl group (-CH2OH) and a side chain containing a ketone and an amino group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific functional groups present would all influence its properties .

Scientific Research Applications

Synthesis and Characterization

The synthesis of novel compounds and their complexes, derived from reactions involving 2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one or structurally related chemicals, has been extensively studied. For instance, a study by Kurt et al. (2020) discusses the synthesis and characterization of novel Schiff base ligands derived from 2,6-diaminopyridine, demonstrating their potential as suitable drug candidates due to their DNA binding activities Kurt et al., 2020.

Biological Interactions and Applications

Research has also focused on the interaction of these compounds with biological molecules. For example, compounds have been identified as fluorescent probes for β-amyloids, showing high binding affinities and serving as potential tools for the molecular diagnosis of Alzheimer’s disease Fa et al., 2015.

Molecular Structure and Interaction Studies

Further studies examine the molecular structure and interactions of these compounds. Odabaşoǧlu et al. (2003) reported on the keto-amine tautomeric form of related compounds, highlighting their intramolecular and intermolecular hydrogen bonding capabilities Odabaşoǧlu et al., 2003.

Advanced Materials and Sensing Applications

In the field of materials science and sensing, compounds structurally related to this compound have been utilized to create fluorescent chemosensors for ions and organic molecules, offering high sensitivity and specificity Shylaja et al., 2020.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Without more information, it’s difficult to speculate .

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

2-amino-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2)6-11(8(13)3-10)4-7(9)5-12/h7,12H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCRAYOLEBGZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1CO)C(=O)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 4
2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 5
2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 6
2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one

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